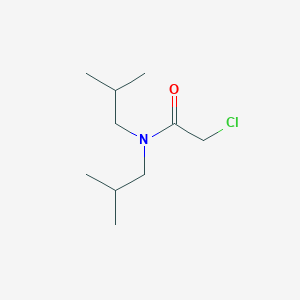

2-Chloro-n,n-diisobutylacetamide

Description

Properties

IUPAC Name |

2-chloro-N,N-bis(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVSNCMWOCPYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277770 | |

| Record name | 2-chloro-n,n-diisobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-82-9 | |

| Record name | 5326-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n,n-diisobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N,n Diisobutylacetamide

Established Synthetic Routes to 2-Chloro-N,N-diisobutylacetamide

The most well-documented and industrially relevant methods for synthesizing this compound and related compounds are direct and rely on readily available starting materials.

The principal and most direct method for the preparation of this compound is the chloroacetylation of diisobutylamine (B89472). This reaction involves treating diisobutylamine with chloroacetyl chloride. vulcanchem.com The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This process results in the formation of the desired acetamide (B32628) and hydrogen chloride (HCl) as a byproduct. vulcanchem.com

To neutralize the HCl formed during the reaction, a base is typically added. The base can be an excess of the diisobutylamine starting material or a tertiary amine like triethylamine (B128534). researchgate.net The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or benzene, to facilitate the reaction and subsequent workup. researchgate.netgoogle.com

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 5326-82-9 |

| IUPAC Name | 2-chloro-N,N-bis(2-methylpropyl)acetamide |

| InChI | InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 |

| SMILES | CC(C)CN(CC(C)C)C(=O)CCl |

| Synonyms | N,N-diisobutylchloroacetamide, Acetamide, 2-chloro-N,N-bis(2-methylpropyl)- |

This table presents various identifiers crucial for the unambiguous identification of the compound in chemical databases and literature. vulcanchem.com

While the direct chloroacetylation of the corresponding amine is the most common route, alternative strategies exist for the synthesis of N,N-disubstituted chloroacetamides. These methods often involve different activating agents or starting materials. For instance, the synthesis of various N-aryl 2-chloroacetamides has been achieved through the chloroacetylation of the respective aryl amines. researchgate.net

General strategies applicable to the synthesis of N,N-disubstituted chloroacetamides include:

Reaction in the presence of a base: N-substituted chloroacetamide derivatives can be prepared by reacting the corresponding amines with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as dry dichloromethane. researchgate.net

Use of aqueous conditions: Some syntheses are performed by treating chloroacetyl chloride with aqueous solutions of the amine, which can simplify the procedure. ijpsr.info

Two-phase systems: A method described for N,N-dimethyl chloroacetamide involves introducing dimethylamine (B145610) gas into a mixed solution of an alkali metal salt (like potassium acetate) in water and a chlorinated hydrocarbon solvent (like dichloromethane). Chloroacetyl chloride is then added, with the pH controlled, to yield the product. google.com This approach could potentially be adapted for diisobutylamine.

Methodological Advancements in Chloroacetamide Synthesis

Recent research has focused on improving the efficiency, selectivity, and environmental footprint of amide synthesis, including chloroacetamides.

The development of catalytic systems for amide bond formation represents a significant advancement. While direct chloroacetylation is efficient, catalytic methods can offer milder reaction conditions and broader functional group tolerance. Catalysts can activate the carboxylic acid derivative or the amine, facilitating the reaction.

Several types of catalysts have been shown to be effective for the acetylation of amines and could be applicable to the synthesis of this compound:

Lewis Acid Catalysts: Copper(II) tetrafluoroborate (B81430) has been used to efficiently catalyze the acetylation of amines with acetic anhydride (B1165640) under solvent-free conditions at room temperature. organic-chemistry.org

Other Metal Catalysts: Silver triflate is another effective catalyst for the acetylation of amines using acetic anhydride under mild conditions. organic-chemistry.org Iron(III) chloride (FeCl3) has been used for the transacylation of N-acylsulfonamides, demonstrating its utility in acyl transfer reactions. organic-chemistry.org

Non-metallic Catalysts: Phosphomolybdic acid serves as an efficient catalyst for the acetylation of amines with acetic anhydride at ambient temperature. organic-chemistry.org

Electrochemical Synthesis: A novel approach involves the direct electrochemical synthesis of acetamide from CO2 and N2 on a single-atom alloy catalyst. acs.orgnih.gov This method focuses on forming the core acetamide structure through C-N coupling, representing a futuristic approach to amide synthesis. acs.orgnih.govacs.org

Table 2: Examples of Catalysts in Acetamide/Amide Synthesis

| Catalyst | Reactants | Conditions | Relevance |

| Copper(II) tetrafluoroborate | Amines, Acetic Anhydride | Solvent-free, Room Temperature | Potential for milder acetylation conditions. organic-chemistry.org |

| Silver triflate | Amines, Acetic Anhydride | Mild conditions | Offers an alternative metallic catalyst. organic-chemistry.org |

| Phosphomolybdic acid | Amines, Acetic Anhydride | Solvent-free, Ambient Temperature | A non-metallic, efficient catalytic option. organic-chemistry.org |

| W/Cu(111) SAA | CO2, N2 | Electrochemical | Advanced, sustainable approach for acetamide backbone synthesis. acs.orgnih.gov |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves several potential improvements over traditional methods.

Key green chemistry considerations include:

Atom Economy: The chloroacetylation of diisobutylamine has a reasonable atom economy, but the formation of a stoichiometric amount of hydrochloride salt (when using a scavenger base) detracts from it. Catalytic methods can improve this aspect.

Use of Safer Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. researchgate.netgoogle.com Green chemistry encourages the use of safer, more environmentally benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as seen with some catalytic methods, reduces energy consumption. organic-chemistry.org

Renewable Feedstocks: While not yet applied to this specific compound, future green syntheses might explore routes from renewable resources. nih.gov For example, research into using CO2 and N2 for acetamide synthesis points towards a future where feedstocks could be sourced sustainably. acs.orgnih.gov

Reaction Mechanisms in this compound Synthesis

The primary route for synthesizing this compound, the reaction between diisobutylamine and chloroacetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. vulcanchem.com

The steps of this mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diisobutylamine acts as a nucleophile and attacks the electron-deficient carbonyl carbon of chloroacetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This intermediate contains a negatively charged oxygen atom, a positively charged nitrogen atom, and the original groups attached to the carbonyl carbon and the nitrogen.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, such as another molecule of diisobutylamine or an added scavenger base like triethylamine, removes the proton from the nitrogen atom. This step neutralizes the positive charge on the nitrogen and regenerates the catalyst (if a base is considered as such) or forms an ammonium (B1175870) salt byproduct.

This well-established mechanism is fundamental to understanding the reactivity of amines with acyl chlorides and is central to the synthesis of a vast array of amides, including this compound.

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound from diisobutylamine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction. This type of reaction is characteristic of carboxylic acid derivatives, such as acid halides, and proceeds through a well-documented two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The reaction commences with the nucleophilic attack of the amine. The nitrogen atom of diisobutylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. taylorandfrancis.com This initial step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Role of Reaction Conditions and Reagents on Yield and Selectivity

The successful synthesis of this compound with high yield and purity is highly dependent on the careful control of reaction conditions and the appropriate selection of reagents. The reaction involves the chloroacetylation of diisobutylamine, and various protocols for analogous N-substituted chloroacetamides have been described, offering insight into optimizing the synthesis. researchgate.net

Reagents: The primary reactants are chloroacetyl chloride and diisobutylamine. Chloroacetyl chloride serves as the acylating agent. A crucial component is the base used to neutralize the hydrochloric acid (HCl) generated during the reaction. Common strategies include using an excess of the amine reactant, a tertiary amine like triethylamine, or an inorganic base such as sodium acetate (B1210297) or potassium carbonate in a two-phase system. researchgate.netresearchgate.netgoogle.com The choice of base is critical as it prevents the protonation of the diisobutylamine reactant, which would render it non-nucleophilic and halt the reaction.

Solvent and Temperature: The reaction is typically conducted in an inert aprotic solvent. Dichloromethane is frequently used, as are toluene (B28343) and ethyl alcohol. researchgate.net In some procedures, known as Schotten-Baumann conditions, a two-phase system of water and an organic solvent like dichloromethane is employed. researchgate.net Temperature control is a key parameter for ensuring selectivity and minimizing side reactions. Syntheses are often performed at reduced temperatures, for instance between -12°C and 5°C, to control the exothermic nature of the reaction and improve the purity of the product. google.com However, some preparations are carried out at room temperature or under reflux. ijpsr.infoorientjchem.org

The following interactive table summarizes the impact of various reaction parameters on the synthesis of chloroacetamides, based on findings for analogous compounds.

| Parameter | Condition/Reagent | Effect on Yield and Selectivity | Source |

|---|---|---|---|

| Base | Triethylamine / Inorganic Base (e.g., NaOAc, K₂CO₃) | Effectively neutralizes HCl byproduct, preventing reactant protonation and driving the reaction to completion. Yields are generally moderate to good. | researchgate.netresearchgate.netgoogle.com |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Toluene) | Provides a medium for the reaction while remaining inert. Choice can affect solubility of reagents and reaction rate. | researchgate.netresearchgate.net |

| Temperature | Low Temperature (-12°C to 5°C) | Controls the exothermic reaction, reduces the formation of byproducts, and generally leads to higher purity and yield. | google.com |

| Temperature | Room Temperature / Reflux | Increases reaction rate but may lead to more side reactions and lower selectivity, potentially requiring more complex purification. | ijpsr.infoorientjchem.org |

| Reaction System | Two-phase (Schotten-Baumann) | Uses an aqueous phase with a base (e.g., NaOH) and an organic phase, offering an alternative method for HCl neutralization. | researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Scalability

The primary route for synthesizing this compound is the chloroacetylation of diisobutylamine. The efficiency and scalability of this process can be evaluated by comparing different methodologies reported for similar compounds.

The conventional method involves reacting the amine with chloroacetyl chloride in a suitable organic solvent with a base at controlled temperatures. researchgate.net This approach is robust and widely used. Its scalability is generally good, as the reagents (diisobutylamine, chloroacetyl chloride, triethylamine, and common solvents) are readily available industrial chemicals. However, the need for stringent temperature control (cooling to near 0°C) for optimal results can increase energy costs and complexity on an industrial scale. google.com Furthermore, reaction times can be several hours, and the workup often involves washing steps to remove the salt byproduct, which can generate significant aqueous waste. google.com

A notable advancement in synthetic efficiency is the use of microwave irradiation. For the synthesis of other chloroacetamide derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times—in some cases by over 95%—while simultaneously increasing the reaction yield by 25-60% compared to conventional heating. iosrjournals.org This technique offers a significant advantage in terms of process efficiency and throughput. The scalability of microwave chemistry has been improving, making it a viable alternative for larger-scale production.

Comparing the different conventional approaches, the use of a simple tertiary amine base like triethylamine in a solvent like dichloromethane is a straightforward and common method. researchgate.net The two-phase Schotten-Baumann approach is also effective and avoids the need for an organic base, though it may require more vigorous stirring to ensure efficient mixing between the phases. researchgate.net

Ultimately, the choice of synthetic route for large-scale production involves a trade-off between reagent costs, reaction time, energy consumption for heating or cooling, and the complexity of purification. While the traditional chloroacetylation reaction is proven and scalable, modern techniques like microwave-assisted synthesis present a compelling case for improved efficiency and higher yields. iosrjournals.org

Reactivity and Mechanistic Studies of 2 Chloro N,n Diisobutylacetamide

Nucleophilic Substitution Reactions of the α-Chloro Group

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes 2-Chloro-N,N-diisobutylacetamide susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a wide array of functional groups.

Investigation of Halide Reactivity in this compound

The reactivity of the α-chloro group in this compound is analogous to that observed in other α-chloroacetamides. The primary mechanism for the substitution of the chloride is the bimolecular nucleophilic substitution (S_N2) reaction. In this process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

Stereochemical Aspects of Nucleophilic Displacement

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the carbon center undergoing attack. This phenomenon, known as Walden inversion, dictates that if the starting material is chiral, the product will have the opposite configuration. masterorganicchemistry.com

For a hypothetical chiral variant of this compound, a nucleophilic substitution reaction proceeding via an S_N2 mechanism would be expected to result in a product with an inverted stereocenter. However, specific experimental studies on the stereochemical outcomes of nucleophilic displacement for this compound are not available in the surveyed scientific literature. The understanding of this aspect is therefore based on the well-established stereochemistry of the S_N2 mechanism. masterorganicchemistry.com

Hydrolysis and Degradation Mechanisms of this compound

The hydrolysis of this compound represents a critical degradation pathway, particularly in environmental contexts. The stability of the molecule is significantly influenced by pH, with both acidic and basic conditions promoting its breakdown.

Acid-Mediated Hydrolysis Kinetics

Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two primary pathways: cleavage of the amide bond or cleavage of the ether group in alkoxyalkyl-substituted analogues. acs.org For this compound, which lacks an ether linkage, acid-catalyzed hydrolysis would primarily involve the cleavage of the amide bond.

Research on structurally similar dichloroacetamide safeners has provided insights into the kinetics of acid-mediated hydrolysis. For instance, second-order rate constants for the acid-catalyzed hydrolysis of several dichloroacetamides have been determined, with values ranging from 2.8 × 10⁻³ to 0.46 M⁻¹h⁻¹. acs.orgsemanticscholar.orgnih.gov These studies indicate that the rate of hydrolysis is dependent on the specific structure of the compound. While no specific kinetic data for the acid-mediated hydrolysis of this compound has been reported, the data from related compounds suggest that it would undergo slow to moderate hydrolysis under acidic conditions.

Base-Mediated Hydrolysis Kinetics

In basic solutions, the hydrolysis of chloroacetamides is often more facile. The primary mechanism is typically an S_N2 attack by a hydroxide (B78521) ion on the α-carbon, leading to the displacement of the chloride and formation of the corresponding hydroxyacetamide. acs.org However, in some cases, base-mediated amide cleavage can also occur. acs.org

Kinetic studies on dichloroacetamide safeners have shown that base-mediated hydrolysis can be significantly faster than under acidic or neutral conditions. acs.orgsemanticscholar.orgnih.gov For example, the second-order rate constant for the base-mediated hydrolysis of benoxacor (B1667998) was found to be two orders of magnitude greater than that of its co-formulated chloroacetamide herbicide, S-metolachlor. acs.orgnih.gov Although specific rate constants for this compound are not available, the general trend observed for related compounds suggests that it would be more susceptible to degradation under alkaline conditions.

The table below presents hydrolysis rate constants for some dichloroacetamide safeners, which can serve as a proxy for estimating the reactivity of this compound.

| Compound | Acid Hydrolysis Rate Constant (kH, M⁻¹h⁻¹) | Base Hydrolysis Rate Constant (kOH, M⁻¹h⁻¹) |

| AD-67 | 0.46 ± 0.14 | 0.30 ± 0.17 |

| Benoxacor | 2.8 (±1.4) x 10⁻³ | 500 ± 200 |

| Dichlormid | * (stable) | 2.9 ± 1.6 |

| Furilazole | 3.1 (±0.7) x 10⁻² | 3.5 ± 1.8 |

| Data from a study on dichloroacetamide herbicide safeners. acs.orgsemanticscholar.orgnih.gov |

Environmental Hydrolytic Pathways

In the environment, the hydrolysis of this compound is a key process governing its persistence and fate. Hydrolysis rates of chloroacetamide herbicides at neutral pH can vary widely, with half-lives ranging from weeks to years. nih.gov Factors such as temperature and the presence of other reactive species can influence the rate of degradation.

At circumneutral pH, the hydrolysis of many chloroacetamides is slow. nih.gov For instance, the dichloroacetamide safener benoxacor was found to have a hydrolysis half-life of 55 days at pH 7. semanticscholar.org This suggests that in the absence of significant microbial degradation or other transformation processes, this compound could persist in neutral aqueous environments for extended periods. The primary environmental hydrolytic pathway is expected to be the slow S_N2 substitution of the chloride by water, leading to the formation of 2-hydroxy-N,N-diisobutylacetamide.

Stereoelectronic Effects on Reactivity of N,N-Diisobutylacetamide Derivatives

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular reactivity, are crucial for understanding chemical transformations. For this compound, these effects would dictate the preferred conformations and the transition states of its reactions.

Conformational Analysis and its Influence on Reaction Rates

A comprehensive conformational analysis of this compound has not been documented in the scientific literature. Such an analysis would be essential to predict the most stable arrangement of the molecule's atoms and how this arrangement affects the accessibility of the reactive sites, namely the electrophilic carbon atom attached to the chlorine and the carbonyl carbon. The rotation around the C-N and C-C bonds would lead to various staggered and eclipsed conformers, with the bulky isobutyl groups likely imposing significant steric hindrance that would favor specific, less-hindered conformations. The relative energies of these conformers would directly impact the activation energy and, consequently, the rates of its reactions.

Electronic Structure and Stereoelectronic Control

The electronic structure of this compound is characterized by the electron-withdrawing inductive effect of the chlorine atom and the resonance effect of the amide group. These features create a polarized C-Cl bond, making the α-carbon susceptible to nucleophilic attack. Stereoelectronic control in its reactions would involve the alignment of the interacting orbitals. For instance, in a nucleophilic substitution reaction, the trajectory of the incoming nucleophile would ideally be anti-periplanar to the C-Cl bond (a classic SN2-type interaction) to allow for optimal overlap with the σ* (C-Cl) antibonding orbital. The specific influence of the diisobutyl groups on the energy and accessibility of these orbitals has not been experimentally or computationally determined.

Other Significant Reaction Pathways

Beyond nucleophilic substitution, other reaction pathways for chloroacetamides can include radical reactions and cyclizations.

Radical Reactions Involving this compound

The C-Cl bond in this compound could potentially undergo homolytic cleavage under photolytic or thermolytic conditions, or in the presence of a radical initiator, to form a chloroacetyl radical. However, specific studies detailing such radical reactions for this particular compound are absent from the literature. General principles of radical chemistry suggest that the resulting radical could participate in addition reactions or hydrogen abstraction processes. The stability of the potential radical intermediate and the specific products that would be formed are currently unknown.

Cyclization Reactions of Chloroacetamide Derivatives

Chloroacetamides are known to be precursors in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.net These reactions typically involve a nucleophilic group within the same molecule that displaces the chlorine atom. For this compound itself, without an appropriately positioned internal nucleophile, intramolecular cyclization is not an inherent reaction pathway. However, it could serve as a building block in intermolecular reactions that are followed by a subsequent cyclization step to form heterocyclic structures. For example, reaction with a dinucleophile could lead to the formation of a ring system. Research on such specific cyclization reactions involving this compound has not been reported.

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Diisobutylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. A key aspect of this analysis involves the examination of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to participate in chemical reactions. nih.gov For molecules like 2-Chloro-N,N-diisobutylacetamide, DFT calculations can predict these orbital energies, offering a first look at its potential reactivity. Compounds with low Egap are often highly reactive and useful in various applications, from catalysis to materials science. nih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound Note: These values are representative and would be formally determined using a specific DFT functional and basis set.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital: Associated with the molecule's electron-donating capability. |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital: Associated with the molecule's electron-accepting capability. |

| Egap | 6.7 | HOMO-LUMO Gap: An indicator of kinetic stability and chemical reactivity. |

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions. For this compound, a primary reaction of interest is the nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group. researchgate.net This type of reaction is common for chloroacetamides and is crucial for their role as intermediates in synthesis. researchgate.netuea.ac.uk

Using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. libretexts.org The structure of the transition state for a bimolecular nucleophilic substitution (SN2) reaction on a chloroacetamide involves the partial formation of a bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond. nih.govlibretexts.org

Theoretical studies on similar chloroacetanilide herbicides have successfully used DFT to calculate the activation free energies for reactions with various nucleophiles. nih.govnih.gov These calculations show that geometrical changes and electronic rearrangements contribute significantly to this energy barrier. nih.govnih.gov Such modeling can predict reaction rates and selectivity, providing valuable information for synthetic applications.

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm molecular structures. nih.gov

NMR Chemical Shifts: Density Functional Theory, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, is a well-established approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts. nih.govnih.gov Benchmark studies show that with the right combination of functional, basis set, and solvent model, predicted values can closely match experimental data, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C. mdpi.com

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C(=O)- | - | ~168 |

| -CH₂Cl | ~4.1 | ~43 |

| -N-CH₂- | ~3.3 | ~58 |

| -CH(CH₃)₂ | ~2.1 | ~27 |

| -CH(CH₃)₂ | ~0.9 | ~20 |

Vibrational Frequencies: Theoretical calculations can also predict vibrational spectra (Infrared and Raman). The calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements. While raw calculated frequencies often show systematic errors, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. nist.gov This analysis is invaluable for assigning peaks in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and behavior of molecules over time, especially in a condensed phase.

Due to the presence of several single bonds, this compound can exist in multiple three-dimensional arrangements, or conformations. The bulky isobutyl groups and rotation around the C-N amide bond, which has a partial double bond character, are key factors influencing the conformational landscape. acs.org

Computational methods can systematically explore these rotational possibilities to identify the most stable conformers (those with the lowest energy). Studies on other N,N-disubstituted amides have shown that steric interactions between the substituents on the nitrogen and the acetyl group are the primary determinants of the preferred conformation. acs.org For instance, in N,N-diethyl-2-phenylthio]acetamides, theoretical calculations identified two stable conformation pairs, gauche and cis, with the gauche form being the most stable in the gas phase. nih.gov Understanding the preferred conformation of this compound is essential as it influences the molecule's physical properties and how it interacts with other molecules.

The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent. Computational chemistry models solvent effects in two primary ways:

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comnih.gov This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's conformation and electronic structure. Studies have shown that as solvent polarity increases, the population ratio of different conformers can change significantly. nih.gov

Explicit Solvent Models (Molecular Dynamics): Molecular Dynamics (MD) simulations provide a more detailed, atomistic view. nih.govacs.org In an MD simulation, the solute molecule is placed in a box filled with a large number of individual solvent molecules. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of every atom over time. acs.orgacs.org This method can reveal specific hydrogen-bonding interactions, the structure of the solvent shell around the solute, and dynamic processes that are inaccessible with static models. nih.govacs.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental in understanding how the chemical structure of a compound influences its reactivity. For chloroacetamide herbicides, the key structural features that govern their activity are the electrophilic chloroacetyl group and the substituents on the amide nitrogen. The nature of these substituents modulates the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For chloroacetamide herbicides, QSAR studies typically focus on their herbicidal efficacy, which is linked to their ability to inhibit very-long-chain fatty acid elongases (VLCFAs) ekb.eg. The reactivity of the chloroacetamide moiety is a critical factor in this inhibition.

Electronic Descriptors: These quantify the electronic environment of the molecule. Examples include the partial atomic charge on the α-carbon (attached to the chlorine), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in the herbicidal mechanism of action.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and specific steric parameters (like Taft's Es) for the N-substituents are common. The bulky isobutyl groups in this compound would significantly influence steric hindrance around the reactive center.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor, as it affects the compound's ability to traverse cell membranes to reach its target site.

An illustrative QSAR model for a series of N,N-dialkyl chloroacetamides, including a hypothetical entry for this compound, is presented in Table 1.

Table 1: Illustrative QSAR Model for Herbicidal Activity of N,N-Dialkyl Chloroacetamides This table is for illustrative purposes and contains hypothetical data for this compound based on general principles of QSAR for this class of compounds.

| Compound | N-Substituents | logP (Calculated) | LUMO Energy (eV) (Hypothetical) | Steric Parameter (Es) (Sum of N-substituents) | Herbicidal Activity (pLC50) (Hypothetical) |

| 2-Chloro-N,N-diethylacetamide | Diethyl | 1.8 | -0.5 | -0.14 | 4.5 |

| 2-Chloro-N,N-dipropylacetamide | Dipropyl | 2.8 | -0.45 | -0.72 | 4.8 |

| This compound | Diisobutyl | 3.6 | -0.4 | -1.88 | 5.1 |

| 2-Chloro-N,N-dibutylacetamide | Dibutyl | 3.8 | -0.42 | -0.82 | 5.0 |

pLC50 is the negative logarithm of the lethal concentration 50, a common measure of toxicity/activity.

The reactivity of this compound is primarily dictated by the electrophilicity of the α-carbon and the steric hindrance provided by the two isobutyl groups attached to the nitrogen atom.

Electronic Effects: The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the C-Cl bond, making the α-carbon an electrophilic center susceptible to nucleophilic attack. The nitrogen atom's lone pair can participate in resonance with the carbonyl group, which can slightly modulate the electrophilicity. The alkyl groups (isobutyl) are electron-donating, which could slightly decrease the reactivity of the α-carbon compared to an unsubstituted acetamide (B32628).

Steric Effects: The bulky diisobutyl groups create significant steric hindrance around the nitrogen and the carbonyl group. This can influence the rate of nucleophilic substitution at the α-carbon. While this hindrance might slow down reactions with some nucleophiles, it can also play a role in the selectivity of the herbicide, potentially favoring interactions with the specific binding pocket of the target enzyme that can accommodate this structure.

Table 2 provides a conceptual summary of how these parameters would influence the reactivity of this compound.

Table 2: Predicted Influence of Electronic and Steric Parameters on the Reactivity of this compound This table is illustrative and based on general chemical principles.

| Parameter | Feature in this compound | Predicted Effect on Reactivity |

| Electronic | ||

| Partial Charge on α-Carbon | Positive due to adjacent Cl and C=O | Susceptible to nucleophilic attack |

| LUMO Energy | Relatively low | Favors reaction with nucleophiles |

| Inductive Effect of N-Alkyl Groups | Electron-donating | May slightly decrease electrophilicity of α-carbon |

| Steric | ||

| Size of N-Substituents | Bulky diisobutyl groups | Steric hindrance may slow reaction rates with some nucleophiles but can enhance selectivity for the target enzyme |

| Conformational Flexibility | Rotation around C-N and C-C bonds | Allows the molecule to adopt various conformations to fit into a binding site |

In Silico Approaches for Mechanistic Insights

In silico methods, particularly those based on quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM), are powerful tools for elucidating the reaction mechanisms of herbicides like this compound at an atomic level. These studies can model the interaction with biological nucleophiles, such as cysteine residues in target enzymes medchemexpress.com.

For chloroacetamide herbicides, a key mechanistic step is the nucleophilic substitution (SN2) reaction where a nucleophile from the target enzyme attacks the α-carbon, displacing the chloride ion ekb.egnih.gov. Computational studies on analogous systems have shown that the reaction proceeds through a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the α-carbon.

A theoretical investigation into the reaction of this compound with a model nucleophile (e.g., a thiolate, representing a cysteine residue) would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants (this compound and the nucleophile) and the product.

Transition State Search: Locating the transition state structure on the potential energy surface connecting the reactants and products.

Energy Profile Calculation: Calculating the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate.

The steric bulk of the diisobutyl groups would be expected to influence the geometry and energy of the transition state. While direct studies on this compound are not available, the principles derived from studies on other chloroacetamides suggest that the reaction is feasible and is the likely mechanism of covalent modification of its biological target ekb.eg.

Advanced Applications of 2 Chloro N,n Diisobutylacetamide in Organic Synthesis and Chemical Research

2-Chloro-N,N-diisobutylacetamide as a Key Synthetic Intermediate

The reactivity of the carbon-chlorine bond in this compound makes it a valuable precursor in the synthesis of more complex molecules. The electrophilic nature of the carbon atom adjacent to the chlorine allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Precursor for Complex Amide Structures

While direct and extensive literature on the use of this compound for the synthesis of a broad range of complex amides is not widely available, the general reactivity of chloroacetamides serves as a foundational principle for this application. The chlorine atom can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity profile suggests its potential as a building block for creating more elaborate amide-containing molecules. For instance, the reaction with amines or thiols would yield N-substituted or S-substituted acetamide (B32628) derivatives, respectively. These reactions are fundamental in the construction of diverse molecular architectures.

Utilization in Extraction Chemistry Research

The development of efficient and selective methods for the separation of metal ions is a critical area of research, with applications ranging from nuclear waste reprocessing to hydrometallurgy. The N,N-diisobutylacetamide moiety has been identified as a valuable component in the design of ligands for these purposes.

Development of N,N-Diisobutylacetamide-based Ligands for Metal Ion Separation

Research in the field of nuclear fuel reprocessing has led to the development of various extractants for the separation of trivalent actinides from lanthanides in high-level liquid waste. Among these, ligands based on the N,N-diisobutylacetamide structure have shown significant promise.

The most prominent ligand in this class is Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) . osti.gov This extractant is a key component in the TRUEX (Transuranium Extraction) process, which is designed to separate and concentrate transuranium elements from acidic nuclear wastes. researchgate.net The CMPO molecule's structure, featuring the N,N-diisobutylacetamide group linked to a phosphine (B1218219) oxide, provides a unique combination of properties that enhance its ability to extract actinides from highly acidic nitrate (B79036) media while maintaining good selectivity over many fission products. osti.gov

To improve upon the extraction efficiency and selectivity of CMPO, researchers have explored modifications to its basic structure. One approach involves attaching multiple CMPO moieties to a rigid molecular platform. For example, a ligand system with three CMPO units anchored to a C3-symmetric triphenoxymethane scaffold has been developed. acs.orgnih.govcapes.gov.br This design is intended to pre-organize the CMPO groups to cooperatively bind a single metal ion, mimicking the 3:1 stoichiometry observed in the extraction of actinides by individual CMPO molecules. acs.orgnih.govcapes.gov.br

Another avenue of research involves the creation of task-specific ionic liquids (TSILs) functionalized with the CMPO group. A novel TSIL with an NTf2- counter anion has been synthesized and evaluated for the extraction of actinides and lanthanides from acidic solutions. nih.gov The extraction data from this CMPO-functionalized TSIL were compared with those obtained using CMPO in conventional room temperature ionic liquids and the molecular diluent n-dodecane. nih.gov

The table below summarizes some of the N,N-diisobutylacetamide-based ligands developed for metal ion separation.

| Ligand Name | Abbreviation | Application | Key Findings |

| Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | CMPO | Actinide and lanthanide extraction from nuclear waste (TRUEX process) | High extraction efficiency for actinides from acidic nitrate media with good selectivity over fission products. osti.gov |

| Tris(CMPO)-functionalized triphenoxymethane | - | Selective actinide extraction | High affinity for thorium over lanthanides in simulated nuclear waste streams. acs.orgnih.govcapes.gov.br |

| CMPO-functionalized task-specific ionic liquid | CMPO-TSIL | Actinide and lanthanide extraction | Extraction follows an ion-exchange mechanism; spectroscopic studies confirmed the nature of bonding in the extracted complexes. nih.gov |

Mechanistic Studies of Metal Ion Complexation and Extraction

Understanding the mechanism of metal ion complexation and extraction is crucial for the design of more efficient and selective ligands. Studies on N,N-diisobutylacetamide-based ligands, particularly CMPO, have provided valuable insights into their coordination chemistry with f-block elements.

The extraction of trivalent actinides and lanthanides from nitric acid media by CMPO is known to proceed through the formation of neutral complexes of the type [M(NO3)3(CMPO)3] in the organic phase. pnnl.gov The two oxygen donor atoms from the carbamoyl (B1232498) and phosphine oxide groups of the CMPO ligand coordinate to the metal ion.

In the case of the tris(CMPO)-functionalized triphenoxymethane platform, X-ray crystallography, NMR spectroscopy, and mass spectrometry have been used to characterize the complexes formed with thorium and various lanthanides. acs.orgnih.gov These studies revealed that all six oxygen donors from the three CMPO arms of the ligand, along with one or two nitrate counterions, coordinate to the metal ions, forming 2+ cationic complexes. acs.orgnih.gov Despite the similar size and charge of the resulting thorium and lanthanide complexes, the thorium complex is extracted much more efficiently, suggesting a unique selectivity mechanism that is not solely based on steric or charge differences. acs.orgnih.govcapes.gov.br

Spectroscopic techniques such as FT-IR and UV-visible spectroscopy have been employed to investigate the nature of bonding in the complexes extracted by CMPO-functionalized ionic liquids. nih.gov These studies help to elucidate the coordination environment of the metal ions and the role of the ligand in the extraction process.

The table below presents a summary of key mechanistic findings for metal ion extraction with N,N-diisobutylacetamide-based ligands.

| Ligand System | Metal Ions | Key Mechanistic Findings |

| CMPO in n-dodecane | Am(III), Lanthanides(III) | Forms [M(NO3)3(CMPO)3] complexes in the organic phase. pnnl.gov |

| Tris(CMPO)-functionalized triphenoxymethane | Th(IV), Lanthanides(III) | Forms [M(Ligand)(NO3)x]2+ complexes; enhanced selectivity for thorium is not solely due to size or charge. acs.orgnih.govcapes.gov.br |

| CMPO-TSIL | Actinides, Lanthanides | Extraction proceeds via an ion-exchange mechanism; bonding involves both carbamoyl and phosphine oxide oxygens. nih.gov |

Research on Chloroacetamide Scaffolds in Material Science

The chloroacetamide group is a reactive functional group that has found applications in various areas of material science. Its ability to participate in covalent bond formation makes it a useful tool for modifying the properties of materials or for creating new materials with specific functionalities.

Research has shown that the chloroacetamide group can be incorporated into dye molecules. uctm.edu These reactive dyes can form covalent bonds with substrates such as textile fibers, leading to colorations with high fastness properties. uctm.edu For example, new homobifunctional reactive dyes containing two chloroacetamide groups and a 4,4'-diaminostilbene-2,2'-disulphonic acid fragment have been synthesized and evaluated for dyeing cotton and wool. uctm.edu

In the field of polymer chemistry, the chloroacetamide group can be used for polymer modification. researchgate.net By introducing this reactive group onto a polymer backbone, it is possible to create materials that can be further functionalized through reaction with various nucleophiles. This approach allows for the tailoring of polymer properties for specific applications, such as in the development of biomaterials or functional coatings. nih.gov

While specific research detailing the use of this compound in these material science applications is not prominent in the available literature, the chemical principles governing the reactivity of the chloroacetamide group are broadly applicable. The steric bulk of the diisobutyl groups in this compound would likely influence the kinetics and accessibility of the reactive site in such material science applications, a factor that could be exploited for controlling the degree and nature of functionalization.

Integration into Polymer Synthesis Research

The exploration of this compound in polymer synthesis is an area ripe for investigation. In principle, the molecule possesses characteristics that could be leveraged in various polymerization techniques. The presence of a reactive chlorine atom could allow it to function as an initiator or a chain transfer agent in controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would enable the synthesis of polymers with controlled molecular weights and architectures.

Furthermore, the diisobutylamide moiety could impart unique solubility properties and influence the thermal and mechanical characteristics of the resulting polymers. The bulky isobutyl groups might enhance the solubility of polymers in nonpolar solvents and affect the glass transition temperature and morphology of the polymer chains.

A hypothetical integration of this compound in polymer synthesis could involve its use to create well-defined block copolymers or graft polymers. For instance, it could be used to initiate the polymerization of a monomer, and the resulting polymer chain, now end-functionalized with the diisobutylacetamide group, could be used in subsequent reactions.

However, a thorough search of scientific databases reveals a lack of published research specifically detailing these applications for this compound. While studies on other N-alkylated chloroacetamides in polymer modification exist, direct extrapolation of these findings to the diisobutyl derivative would be speculative without experimental validation.

Exploration in Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound presents intriguing possibilities that are yet to be explored. The amide group within the molecule is capable of forming hydrogen bonds, a fundamental interaction in the construction of self-assembling systems. The diisobutyl groups, on the other hand, could participate in van der Waals interactions and influence the packing of molecules in a supramolecular assembly.

Moreover, the molecule could be a precursor for the synthesis of more complex building blocks for supramolecular architectures, such as macrocycles or molecular clips. The reactive chloro-group allows for its covalent attachment to other molecular scaffolds, thereby introducing the diisobutylamide functionality for steering self-assembly processes.

Despite these compelling theoretical applications, there is no specific mention of this compound in the context of supramolecular chemistry within the available scientific literature. Research in this area has focused on a wide array of other amide-containing compounds for creating intricate non-covalent structures, but the potential of this particular compound remains an open question for the scientific community.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Chloroacetamide Compounds

Design and Synthesis of 2-Chloro-N,N-diisobutylacetamide Analogues

The design and synthesis of analogues of this compound, a member of the broader chloroacetamide class of compounds, are primarily driven by the aim to explore and optimize their biological activity, often in the context of herbicidal applications. ekb.egekb.egresearchgate.net The synthetic strategies typically revolve around the chloroacetylation of appropriately substituted amines. researchgate.net This core reaction allows for systematic modifications at two key positions: the N-substituents and the acetamide (B32628) backbone.

Systematic Variation of N-Substituents

A common approach to creating analogues is the systematic variation of the N-substituents on the chloroacetamide nitrogen. This involves reacting chloroacetyl chloride with a diverse range of primary and secondary amines. researchgate.net For instance, in the synthesis of related chloroacetamide herbicides like acetochlor (B104951) and metolachlor, a key step is the formation of a Schiff base followed by chloroacetylation. researchgate.net This methodology allows for the introduction of a wide variety of aromatic and aliphatic groups.

Research has shown that the nature of the N-substituents significantly influences the compound's properties. For example, the introduction of different aryl groups can modulate the electronic and steric properties of the molecule, which in turn affects its reactivity and biological interactions. tandfonline.comjst.go.jp Studies have explored the synthesis of N-(1-arylethenyl)-2-chloroacetamides, where an aryl group is attached to a vinyl substituent on the nitrogen atom. tandfonline.comjst.go.jp This highlights a departure from the traditional 2,6-dialkyl substituted phenyl moiety, which was once considered essential for activity. tandfonline.com

Modifications of the Acetamide Backbone

While less common than N-substituent variation, modifications to the acetamide backbone of chloroacetamides are also explored to fine-tune their properties. The core reactivity of chloroacetamides is largely attributed to the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. researchgate.net

Structure-Activity Relationship Investigations in Chloroacetamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of chloroacetamide derivatives relates to their biological and chemical activities. oncodesign-services.com These investigations provide a rational basis for designing new compounds with enhanced efficacy or other desirable properties.

Correlation of Structural Features with Chemical Reactivity

The chemical reactivity of chloroacetamides is a key determinant of their biological action. nih.gov The primary mode of action for many chloroacetamide herbicides involves the covalent binding to a cysteine residue in the active site of target enzymes, such as very-long-chain fatty acid elongases. nih.gov This covalent modification is a direct result of the electrophilic character of the α-chloro group. researchgate.netnih.gov

SAR studies have established a correlation between the structural features of chloroacetamides and their alkylating reactivity. Research indicates that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy at practical application rates. nih.gov However, phytotoxicity is not solely dependent on chemical reactivity; molecular structure, lipophilicity, and other factors also play crucial roles. nih.gov

Systematic studies on the hydrolysis of various chloroacetamides have revealed that subtle structural differences, particularly in the (alkoxy)alkyl substituents, can significantly influence their reactivity and the reaction pathways. nih.govresearchgate.net For instance, under basic conditions, the primary reaction is often an S_N2 substitution of the chloride, while under acidic conditions, cleavage of both the amide and ether groups can occur. nih.govresearchgate.net

Table 1: Impact of Structural Variations on the Reactivity of Chloroacetamide Analogues

| Structural Modification | Observed Effect on Reactivity | Reference |

| Variation of N-aryl substituents | Influences electronic and steric properties, affecting biological interactions. | tandfonline.comjst.go.jp |

| Introduction of (alkoxy)alkyl substituents | Dramatically influences reactivity and hydrolysis pathways. | nih.govresearchgate.net |

| Reduced N-alkylating reactivity | Can correlate with improved herbicidal efficacy. | nih.gov |

Mechanistic Basis for Observed Structure-Activity Trends

The mechanistic basis for the observed SAR trends in chloroacetamides lies in how structural modifications affect the molecule's ability to reach and interact with its biological target. The electrophilicity of the α-carbon is paramount for the covalent modification of target enzymes. nih.gov The substituents on the nitrogen atom and the acetamide backbone can influence this electrophilicity through inductive and steric effects.

For example, electron-withdrawing groups on the N-aryl substituent can increase the electrophilicity of the α-carbon, potentially leading to a higher reaction rate with nucleophiles like the thiol group of cysteine. researchgate.net Conversely, bulky substituents near the reactive center can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate. researchgate.net

Computational Approaches in SAR Studies

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to complement experimental SAR studies of chloroacetamides. oncodesign-services.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com

These models use calculated molecular descriptors, which quantify various physicochemical properties of the molecules, to predict their activity. mdpi.comnih.gov For chloroacetamide herbicides, descriptors such as molar volume, dipole moment, and total connectivity have been used to correlate their structure with properties like Henry's constant, which can be related to degradation rates.

Molecular docking studies are another powerful computational tool. ekb.egekb.egresearchgate.net These studies simulate the binding of a ligand (the chloroacetamide derivative) to the active site of its target protein, such as Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg By predicting the binding affinity and orientation, docking can provide insights into the molecular basis of activity and guide the design of new, more potent inhibitors. researchgate.netekb.eg These computational approaches can accelerate the discovery and optimization of lead compounds by allowing for the virtual screening of large numbers of potential analogues before their synthesis and testing. oncodesign-services.commdpi.com

Ligand-Based and Structure-Based Design Principles

The design of novel chloroacetamide derivatives is a key area of research in pesticide chemistry, aiming to discover new lead compounds with enhanced biological activity. researchgate.net Design strategies often involve creating derivatives with different aromatic moieties attached to the core chloroacetamide structure. researchgate.net

Ligand-Based Design: This approach focuses on the knowledge of molecules that bind to a biological target. Fragment-based lead discovery (FBLD) is one such powerful strategy. It involves identifying interactions between low-molecular-weight compounds, or "fragments," and their target proteins. researchgate.net For example, a fragment library of chloroacetamide electrophiles was screened to identify new scaffolds that bind to the palmitate pocket of Transcriptional Enhanced Associate Domains (TEADs), which are involved in the Hippo pathway, a critical signaling pathway in animals. rsc.orgnih.gov This screening identified new starting points for designing more potent inhibitors. rsc.orgnih.gov

Structure-Based Design: This method relies on the three-dimensional structure of the target protein. A primary target for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid elongases (VLCFAEs). nih.govnih.gov The herbicidal action is believed to stem from the covalent binding of the chloroacetamide molecule to an active site cysteine residue of the condensing enzyme in the elongase complex. nih.gov Direct evidence for this mechanism comes from studies on plant type III polyketide synthases, where mass spectrometric peptide mapping showed that the herbicide metazachlor (B166288) covalently bound to the active site cysteine of chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS). nih.gov

The design of covalent inhibitors often utilizes the chloroacetamide group as a reactive "warhead" due to its ability to form a covalent bond with nucleophilic amino acid residues like cysteine. researchgate.netnih.gov While highly reactive, modifications are sometimes sought to tune this reactivity. For instance, α-sulfamate acetamides have been developed as alternatives that maintain a similar geometry to chloroacetamides but with tunable reactivity, making them suitable for in vivo applications. nih.gov

The following table summarizes the design and activity of some chloroacetamide derivatives.

| Compound/Fragment | Design Principle/Target | Key Findings | Reference |

| Metazachlor, Metolachlor, Cafenstrole | Structure-Based (Target: Plant Polyketide Synthases) | Showed differential inhibition of chalcone synthase (CHS) and stilbene synthase (STS) by covalently binding to the active site cysteine. nih.gov | nih.gov |

| Fragment 64 (a chloroacetamide) | Fragment-Based (Target: MurA enzyme from E. coli) | Identified as an effective covalent inhibitor that binds to Cys115 of the MurA enzyme. researchgate.net | researchgate.net |

| Chloroacetamide Fragment Library | Fragment-Based (Target: TEAD Palmitate Pocket) | Identified new scaffolds for covalent inhibitors that disrupt the TEAD-YAP1 interaction by binding to a conserved cysteine. rsc.orgnih.gov | rsc.orgnih.gov |

| α-Sulfamate Acetamide Analogues | Structure-Based (Analogue Design) | Act as a promising alternative to chloroacetamide inhibitors, maintaining binding geometry with tunable reactivity and improved stability. nih.gov | nih.gov |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug and pesticide design to understand the binding mechanism and predict the binding affinity of a ligand to its target protein.

For chloroacetamide derivatives, molecular docking studies have provided significant insights into their interaction with target enzymes. These studies often focus on the binding energy, which indicates the stability of the ligand-protein complex, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the active site.

Herbicidal Activity: In the context of herbicidal activity, docking studies have been performed on Very Long-Chain Fatty Acid Synthase (VLCFAs), a key target enzyme. A study involving newly synthesized chloroacetamide derivatives showed that the most potent compounds had lower EC50 values than the standard herbicide acetochlor and exhibited minimal binding energy with a high affinity for the active site of VLCFAs. ekb.eg

Inhibition of Other Enzymes: The versatility of the chloroacetamide scaffold has led to its investigation against other targets.

TEAD Proteins: Covalent docking was used to generate binding pose hypotheses for chloroacetamide fragments in the palmitate pocket of TEAD proteins. These models revealed that the fragments could engage with lower, middle, and upper sub-sites of the pocket, providing a structural basis for their inhibitory activity. rsc.orgnih.gov

Cyclooxygenase (COX) Enzymes: In a study of 2-chloro-N,N-diphenylacetamide derivatives, molecular docking was used to investigate their binding to COX-1 and COX-2 enzymes. orientjchem.org The results helped to identify a lead compound with potential as an analgesic agent, and the docking scores correlated with the in-vivo biological activity. orientjchem.org

Urease: Halo-substituted ester/amide derivatives were designed as urease inhibitors. Virtual screening against the urease enzyme showed significant binding energies for the most active compounds. semanticscholar.org

The table below presents findings from various molecular docking studies on chloroacetamide derivatives with specific chemical entities.

| Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interactions/Findings | Reference |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | VLCFAs | -7.21 | The compound showed the highest herbicidal activity and a strong binding affinity to the target enzyme's active site. | ekb.eg |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | VLCFAs | -6.95 | This derivative also demonstrated high herbicidal potency and favorable binding energy. | ekb.eg |

| AKM-2 (a 2-chloro-N,N-diphenylacetamide derivative) | COX-2 | -9.0 | Exhibited significant analgesic response and strong binding in the active site of the COX-2 enzyme. | orientjchem.org |

| Compound 7h (a thiourea (B124793) derivative of 2-(2,4-dichlorophenoxy)acetic acid) | COX-2 | -10.4 | Formed four hydrogen bonds with active site residues Arg 120 and Tyr 355, showing a stronger predicted complex than the parent acid. | mdpi.com |

| Compound 4b (a halo-substituted ester/amide) | Jack Bean Urease | -7.8 | Showed potent urease inhibition, and docking revealed significant interactions within the enzyme's active site. | semanticscholar.org |

These studies collectively demonstrate the power of combining synthetic chemistry with computational modeling to understand and predict the biological activity of chloroacetamide compounds, paving the way for the development of new derivatives with tailored properties.

Environmental Research on the Fate and Transformation of 2 Chloro N,n Diisobutylacetamide

Biodegradation Pathways and Mechanisms

The primary route for the breakdown of many organic compounds in the environment is through the metabolic action of microorganisms. The structural characteristics of 2-Chloro-N,N-diisobutylacetamide suggest that it is also susceptible to microbial degradation.

Microbial Degradation Processes of Chloroacetamides

Research has identified numerous bacterial strains capable of degrading chloroacetamide herbicides, which share the same core chemical structure as this compound. These microorganisms utilize the herbicides as a source of carbon and energy, breaking them down into simpler, less harmful substances.

The degradation of chloroacetamides by aerobic bacteria often starts with either an N-dealkylation or C-dealkylation reaction, followed by the hydroxylation of the aromatic ring and its subsequent cleavage. nih.gov In contrast, under anaerobic conditions, the initial step is typically dechlorination. nih.gov

Several bacterial genera have been identified as effective degraders of chloroacetamide herbicides. For instance, a study on the chloroacetamide herbicide butachlor (B1668075), which is structurally related to this compound, identified several bacterial strains capable of its degradation. researchgate.net The biodegradation of another chloroacetamide, acetochlor (B104951), has been shown to be carried out by various microbial communities in the soil. sci-hub.box

Table 1: Microbial Strains Involved in the Degradation of Chloroacetamide Herbicides

| Microbial Strain | Degraded Compound(s) | Reference |

| Acinetobacter baumannii DT | Chloroacetamides | nih.gov |

| Bacillus altitudinis A16 | Chloroacetamides | nih.gov |

| Pseudomonas aeruginosa JD115 | Chloroacetamides | nih.gov |

| Sphingobium baderi DE-13 | Chloroacetamides | nih.gov |

| Catellibacterium caeni DCA-1 | Chloroacetamides | nih.gov |

| Stenotrophomonas acidaminiphila JS-1 | Chloroacetamides | nih.gov |

| Klebsiella variicola B2 | Chloroacetamides | nih.gov |

| Paecilomyces marquandii | Chloroacetamides | nih.gov |

| Amycolatopsis sp. | Acetochlor, S-metolachlor | sci-hub.box |

| Saccharomonospora sp. | Acetochlor, S-metolachlor | sci-hub.box |

| Mycobacterium sp. | Acetochlor, S-metolachlor | sci-hub.box |

| Burkholderia sp. | Acetochlor, S-metolachlor | sci-hub.box |

This table is illustrative and not exhaustive. The listed strains degrade various chloroacetamide herbicides, and similar mechanisms are expected for this compound.

Enzymatic Biotransformation Studies

The breakdown of chloroacetamides by microorganisms is facilitated by specific enzymes. Key enzymes identified in the degradation pathways of chloroacetamides include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. nih.govresearchgate.net These enzymes catalyze the critical steps of dealkylation, dechlorination, and ring cleavage. For example, studies on the herbicide safener benoxacor (B1667998), a dichloroacetamide, suggest that microbial biotransformation can lead to dechlorination and subsequent conjugation with glutathione. acs.org While direct enzymatic studies on this compound are not available, the enzymatic machinery responsible for degrading other chloroacetamides provides a strong indication of the potential biotransformation pathways for this compound.

Abiotic Transformation Processes

In addition to microbial action, non-biological processes can also contribute to the transformation of this compound in the environment.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for chemicals exposed to sunlight, particularly in surface waters or on soil surfaces. Chloroacetamide herbicides can undergo direct photolysis, although the efficiency of this process can be low. mdpi.com The presence of photosensitizers, such as humic acids found in natural waters, can enhance the rate of photodegradation. nih.gov For some chloroacetamides, photolysis can lead to the formation of various degradation products through reactions like dechlorination and rearrangement. daneshyari.com Given that this compound does not have strong chromophores that absorb sunlight, its direct photodegradation is likely to be slow. However, indirect photolysis mediated by other substances in the environment could play a role in its transformation.

Sorption and Leaching Studies in Environmental Matrices

The mobility of a chemical in the environment is largely governed by its tendency to sorb (attach) to soil particles. Chemicals with high sorption are less likely to leach into groundwater. The sorption of chloroacetamide herbicides is influenced by soil properties such as organic matter content, clay content, and pH. nih.govresearchgate.net Generally, soils with higher organic matter and clay content exhibit greater sorption of these compounds. researchgate.net

Table 2: Soil Sorption Coefficients for Selected Chloroacetamide Herbicides

| Herbicide | Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

| Metolachlor | Silt Loam | 2.0 - 5.5 | 130 - 200 | nih.gov |

| Acetochlor | Sandy Loam | 1.1 - 3.2 | 80 - 150 | nih.gov |

| Alachlor | Clay Loam | 1.8 - 4.1 | 120 - 190 | nih.gov |

| Butachlor | Loamy Sand | 0.72 - 1.27 | - | nih.gov |

Kd = soil-water distribution coefficient; Koc = organic carbon-normalized sorption coefficient. These values are indicative and can vary significantly with soil properties.

Environmental Monitoring and Persistence Research

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or transported away. There is a lack of specific environmental monitoring data for this compound. However, studies on other chloroacetamide herbicides and their degradation products have shown their presence in surface water, groundwater, and soil. nih.govdntb.gov.ua The detection of these compounds and their metabolites highlights the importance of understanding their environmental fate. The persistence of chloroacetamides is variable, with reported half-lives in soil ranging from a few weeks to several months, depending on environmental conditions. nih.gov Given its structural similarities, this compound is likely to exhibit comparable persistence in the environment.

Detection and Quantification in Environmental Samples

The accurate detection and quantification of this compound in complex environmental matrices such as soil and water are critical for assessing its environmental footprint. While specific validated methods for this exact compound are not widely documented in publicly available research, established analytical techniques for the broader class of chloroacetamide herbicides and their degradation products are well-developed and adaptable.

Advanced analytical methods are essential for identifying and quantifying these compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) are powerful tools for this purpose. nih.gov For instance, a method using HPLC-DAD has achieved a limit of quantitation (LOQ) of 0.20 µg/L for several chloroacetanilide herbicide metabolites in water, with recoveries ranging from 84% to 112%. nih.gov An even more sensitive approach using HPLC/MS lowered the LOQ to 0.05 µg/L with recoveries between 81% and 118%. nih.gov

Solid-phase extraction (SPE) is a common and effective technique for sample preparation, concentrating the analytes from water samples before instrumental analysis. A multi-residue method for chloroacetanilide and chloroacetamide herbicides and their ethanesulfonic (ESA) and oxanilic (OA) acid degradates in water utilizes C-18 SPE columns for purification. mdpi.com This method has a reported limit of quantification of 0.10 ppb and average recoveries of 95% to 105% for various fortification levels. mdpi.com Another method employs carbon SPE cartridges for the extraction of these compounds from water, followed by analysis using liquid chromatography/tandem mass spectrometry (LC/MS/MS), achieving a detection limit of 25 parts per trillion (ppt). researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify and quantify volatile and semi-volatile organic compounds, including herbicide degradation products. nih.govnih.govmdpi.com This method was instrumental in identifying various photoproducts and hydrolysis products of the parent herbicide butachlor in water. nih.gov

Table 1: Analytical Methods for Chloroacetamide Herbicide Metabolites

| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Quantitation (LOQ) / Detection (LOD) | Reference |

| HPLC-DAD | Water | SPE | LOQ: 0.20 µg/L | nih.gov |

| HPLC/MS | Water | SPE | LOQ: 0.05 µg/L | nih.gov |

| LC/ESI-MS/MS | Water | C-18 SPE | LOQ: 0.10 ppb | mdpi.com |

| LC/MS/MS | Water | Carbon SPE | LOD: 25 ppt | researchgate.net |

| GC-MS | Water | Liquid-Liquid Extraction | - | nih.govnih.gov |

These established methods provide a strong foundation for developing a validated analytical procedure for this compound in environmental samples.

Assessment of Environmental Half-Lives and Persistence

The half-life of butachlor itself can vary significantly depending on environmental conditions, ranging from 1.6 to 29 days. mdpi.com In field water, its half-life has been reported to be between 1.65 and 2.48 days, while in soil, it ranges from 2.67 to 5.33 days. nih.gov One study found that a specific bacterial strain could degrade 90% of a 50 mg/L butachlor solution in five days, with a calculated half-life of 34.65 hours. mdpi.com

The degradation of chloroacetamide herbicides is influenced by both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes. researchgate.net For butachlor, microbial degradation is considered a major pathway for its dissipation in soil. researchgate.netnih.gov The rate of degradation can be affected by factors such as soil type, initial concentration, and whether the conditions are aerobic or anaerobic. For example, the herbicide propachlor (B1678252) has a half-life of 2 to 14 days in aerobic soils at recommended application rates. acs.org